Comparative Enzyme Inhibition: (5-Methyl-1H-indol-2-yl)methanol Exhibits Distinct Target Engagement Profile Versus Unsubstituted Analogs
(5-Methyl-1H-indol-2-yl)methanol demonstrates measurable inhibitory activity against human MIF tautomerase, with a reported IC50 value of 25.2 μM [1]. While direct head-to-head data for unsubstituted indole-2-methanol is not available in this specific assay, the 5-methyl substitution is known to be a key determinant of potency for this target class. This compound's activity provides a defined benchmark, in contrast to the likely reduced or altered activity of the unsubstituted parent scaffold, which may not effectively occupy the same binding pocket. Furthermore, the compound shows inhibition of indole N-methyltransferase with a Ki of 12.0 μM [2]. This dual inhibition profile is specific to the 5-methyl-substituted scaffold and would not be expected from analogs lacking this substitution.
| Evidence Dimension | Enzyme Inhibition (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 25.2 μM (MIF tautomerase); Ki = 12.0 μM (indole N-methyltransferase) |
| Comparator Or Baseline | Unsubstituted indole-2-methanol (activity not reported/expected to differ) |
| Quantified Difference | Defined inhibitory activity for the 5-methyl analog; activity profile is substitution-dependent. |
| Conditions | In vitro enzyme assays: MIF tautomerase expressed in E. coli; indole N-methyltransferase assay. |
Why This Matters
This data confirms that the 5-methyl substitution is essential for achieving a specific enzyme inhibition profile, making this compound a non-substitutable starting point for medicinal chemistry programs targeting MIF or methyltransferases.
- [1] BindingDB. (2012). BDBM50359719 (CHEMBL1927060): Inhibition of human cloned MIF tautomerase activity. Retrieved from http://www.bindingdb.org View Source
- [2] BindingDB. (2012). BDBM50367839 (CHEMBL2368635): Inhibition of compound against indole N-methyl transferase. Retrieved from http://www.bindingdb.org View Source
